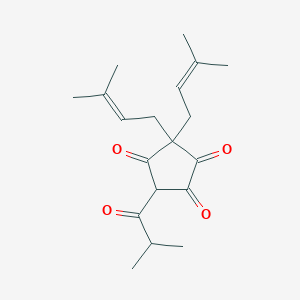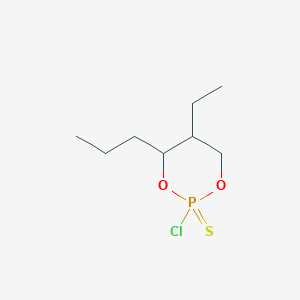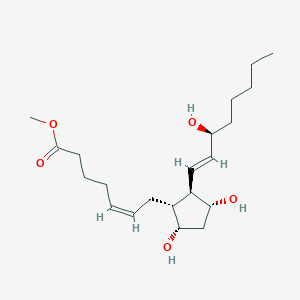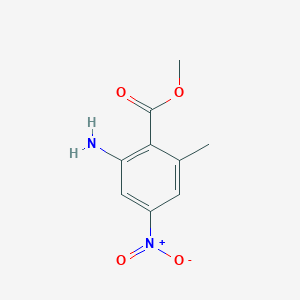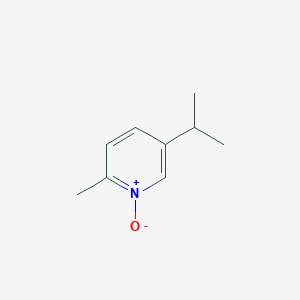
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium (IMOP) is a chemical compound that belongs to the pyridinium family. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium binds to biological molecules through electrostatic interactions and hydrogen bonding. The positively charged pyridinium group of this compound interacts with negatively charged amino acid residues in proteins and nucleic acids, resulting in a fluorescent signal. The intensity of the signal can be used to determine the binding affinity of this compound for the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the structure and function of various biological molecules, including enzymes, receptors, and DNA. This compound has also been used to study the effects of environmental toxins and drugs on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium is its high selectivity for certain biological molecules, which allows for precise measurements of binding affinity and specificity. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, this compound has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium. One area of interest is the development of new biosensors and diagnostic tools based on this compound. Another area of research is the use of this compound in drug discovery, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, there is potential for the use of this compound in the study of cellular signaling pathways and the identification of new therapeutic targets for various diseases.
Synthesemethoden
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium can be synthesized through a multistep process that involves the reaction of 2-methylpyridine with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide. The resulting product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has been widely used in scientific research due to its ability to selectively bind to certain biological molecules, including proteins and nucleic acids. It has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and enzyme activity. This compound has also been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.
Eigenschaften
CAS-Nummer |
134923-06-1 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Kanonische SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Synonyme |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



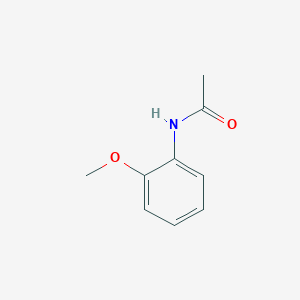








![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
